molecular formula C11H13ClO3 B1357486 2-Chloro-4,5-diethoxybenzaldehyde CAS No. 832677-75-5

2-Chloro-4,5-diethoxybenzaldehyde

Cat. No. B1357486
M. Wt: 228.67 g/mol
InChI Key: YFGKNITXEMJJPS-UHFFFAOYSA-N
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Description

2-Chloro-4,5-diethoxybenzaldehyde is a benzaldehyde derivative . It is an organic building block used in chemical synthesis . It is also used in the preparation of psychoactive drugs .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4,5-diethoxybenzaldehyde is C11H13ClO3 . The InChI code is 1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Chloro-4,5-diethoxybenzaldehyde has a molecular weight of 228.68 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 303.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 51.3±0.3 cm3 .

Scientific Research Applications

  • Solubility and Activity Coefficients : Research on related compounds, such as 5-chloro-4-hydroxy-3-methoxybenzaldehyde, provides insights into their solubility in water and the calculation of infinite dilution activity coefficients. This is significant for understanding their behavior in different temperature ranges and solvents, which is crucial for various chemical processes and pharmaceutical applications (Larachi et al., 2000).

  • Catalyst in Chemical Reactions : 2-Hydroxybenzaldehydes, a category that includes compounds similar to 2-Chloro-4,5-diethoxybenzaldehyde, have been used in reactions with alkynes, alkenes, or allenes. These reactions are facilitated by a rhodium-based catalyst system, highlighting the potential use of such compounds in organic synthesis and catalysis (Kokubo et al., 1999).

  • Antibacterial Activity : Studies on Schiff bases derived from benzaldehydes including 2-amino-4-chloro compounds, indicate potential antibacterial properties. This suggests that 2-Chloro-4,5-diethoxybenzaldehyde derivatives could be explored for antibacterial applications (Chohan et al., 2003).

  • Gas Chromatographic Analyses : Chlorinated hydroxybenzaldehydes have been analyzed using gas-liquid chromatography, a technique that could be applicable to 2-Chloro-4,5-diethoxybenzaldehyde for separation and analysis purposes (Korhonen & Knuutinen, 1984).

  • Solid Phase Organic Synthesis : Benzaldehyde derivatives are investigated for use as linkers in solid phase organic synthesis. This highlights the potential of 2-Chloro-4,5-diethoxybenzaldehyde in the synthesis of complex organic molecules (Swayze, 1997).

  • Synthesis of Chalcone Derivatives : Research on the synthesis of chalcone derivatives from halogenated vanillin, a structurally related compound, and their antioxidant activity demonstrates the potential application of 2-Chloro-4,5-diethoxybenzaldehyde in creating novel antioxidants (Rijal et al., 2022).

properties

IUPAC Name

2-chloro-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGKNITXEMJJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598882
Record name 2-Chloro-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-diethoxybenzaldehyde

CAS RN

832677-75-5
Record name 2-Chloro-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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